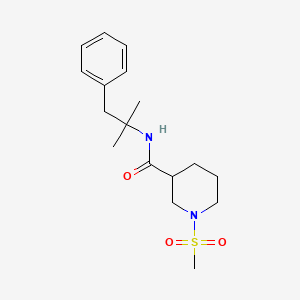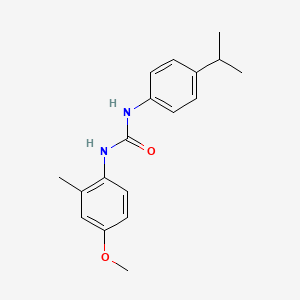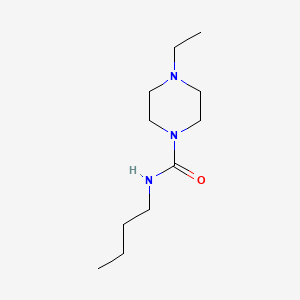
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and function of B cells and other immune cells.
Aplicaciones Científicas De Investigación
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, suppressing the activity of immune cells involved in autoimmune disorders, and reducing inflammation in various animal models.
Mecanismo De Acción
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid is a potent and selective inhibitor of the protein kinase BTK, which is a key regulator of B cell receptor signaling and plays a crucial role in the development and function of B cells and other immune cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that are involved in the growth, proliferation, and survival of cancer cells and the activity of immune cells involved in autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects in various preclinical studies. In cancer cells, this compound inhibits the activity of signaling pathways involved in cell growth and proliferation, leading to cell cycle arrest and apoptosis. In immune cells, this compound suppresses the activity of B cells and other immune cells involved in autoimmune disorders and inflammatory diseases, leading to a reduction in inflammation and disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to inhibit downstream signaling pathways involved in cancer and autoimmune disorders, and its potential to reduce inflammation in various disease models. However, this compound also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research and development of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid. One direction is to investigate the potential of this compound in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is to optimize the pharmacokinetic properties of this compound to improve its efficacy and reduce its toxicity. Finally, further studies are needed to understand the long-term effects of this compound on the immune system and other physiological processes.
Métodos De Síntesis
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the dihydroisoquinoline ring system, which is achieved by a palladium-catalyzed coupling reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c18-14(19)13-10-17(8-6-15-13)22(20,21)16-7-5-11-3-1-2-4-12(11)9-16/h1-4,13,15H,5-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZCGDIKAOBHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)N3CCNC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5417987.png)


![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418002.png)
![3'-hydroxy-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5418008.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418013.png)


![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5418024.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5418040.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5418047.png)
![[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetic acid](/img/structure/B5418049.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]methioninate](/img/structure/B5418063.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5418079.png)